Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate
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Overview
Description
Tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrazine core, a piperidine ring, and a tert-butyl carbamate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidine ring: This step involves the reaction of the triazolopyrazine intermediate with a piperidine derivative.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity against various diseases.
Biological Research: It is used in studies to understand its mechanism of action and interaction with biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. The triazolopyrazine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring and tert-butyl carbamate group contribute to the compound’s stability and bioavailability, enhancing its therapeutic potential .
Comparison with Similar Compounds
Tert-butyl N-(1-{3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate can be compared with other triazolopyrazine derivatives, such as:
®-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate: This compound has a similar core structure but different substituents, leading to variations in biological activity and chemical properties.
tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate: This compound has a different core structure but shares the tert-butyl carbamate group, highlighting the influence of the core structure on the compound’s properties.
Properties
IUPAC Name |
tert-butyl N-[1-(3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-15(2,3)24-14(23)17-10-4-7-20(8-5-10)11-12-18-19-13(22)21(12)9-6-16-11/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRGAVFVSLJOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CN3C2=NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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